![molecular formula C13H22O3 B3847215 (1,5,8-trimethyl-2-oxabicyclo[2.2.2]oct-4-yl)methyl acetate](/img/structure/B3847215.png)
(1,5,8-trimethyl-2-oxabicyclo[2.2.2]oct-4-yl)methyl acetate
Vue d'ensemble
Description
(1,5,8-trimethyl-2-oxabicyclo[2.2.2]oct-4-yl)methyl acetate, also known as TOMA, is a bicyclic compound that has gained attention in scientific research due to its unique structure and potential applications.
Mécanisme D'action
The mechanism of action of (1,5,8-trimethyl-2-oxabicyclo[2.2.2]oct-4-yl)methyl acetate is not fully understood, but it is believed to act on the GABA-A receptor, a neurotransmitter receptor in the brain. (1,5,8-trimethyl-2-oxabicyclo[2.2.2]oct-4-yl)methyl acetate may enhance GABAergic neurotransmission, leading to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
(1,5,8-trimethyl-2-oxabicyclo[2.2.2]oct-4-yl)methyl acetate has been shown to have anticonvulsant and analgesic effects in animal models. It has also been shown to have a low toxicity profile and is well-tolerated in animal studies. (1,5,8-trimethyl-2-oxabicyclo[2.2.2]oct-4-yl)methyl acetate has been investigated for its potential to cross the blood-brain barrier, making it a promising candidate for central nervous system drug development.
Avantages Et Limitations Des Expériences En Laboratoire
(1,5,8-trimethyl-2-oxabicyclo[2.2.2]oct-4-yl)methyl acetate has several advantages for lab experiments, including its low toxicity and potential as a chiral building block. However, its limited solubility in water can make it difficult to work with in aqueous environments. Additionally, (1,5,8-trimethyl-2-oxabicyclo[2.2.2]oct-4-yl)methyl acetate’s mechanism of action is not fully understood, which can make it challenging to design experiments to investigate its effects.
Orientations Futures
There are several future directions for (1,5,8-trimethyl-2-oxabicyclo[2.2.2]oct-4-yl)methyl acetate research. One area of interest is its potential as a central nervous system drug candidate. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications. (1,5,8-trimethyl-2-oxabicyclo[2.2.2]oct-4-yl)methyl acetate’s unique structure also makes it a promising candidate for organic synthesis, and future research may investigate its potential as a chiral building block. Overall, (1,5,8-trimethyl-2-oxabicyclo[2.2.2]oct-4-yl)methyl acetate is a compound with significant potential for scientific research and drug development.
Applications De Recherche Scientifique
(1,5,8-trimethyl-2-oxabicyclo[2.2.2]oct-4-yl)methyl acetate has been studied for its potential applications in drug discovery and development. It has been shown to have anticonvulsant and analgesic properties, making it a promising candidate for the treatment of epilepsy and chronic pain. (1,5,8-trimethyl-2-oxabicyclo[2.2.2]oct-4-yl)methyl acetate has also been investigated for its potential as a chiral building block in organic synthesis.
Propriétés
IUPAC Name |
(1,5,8-trimethyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3/c1-9-5-12(4)6-10(2)13(9,8-16-12)7-15-11(3)14/h9-10H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKHTJZFVQWUKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CC(C1(CO2)COC(=O)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B3847145.png)
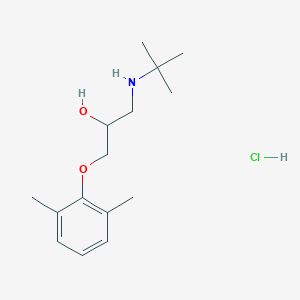
![1-[5-(2-tert-butylphenoxy)pentyl]-1H-imidazole](/img/structure/B3847150.png)
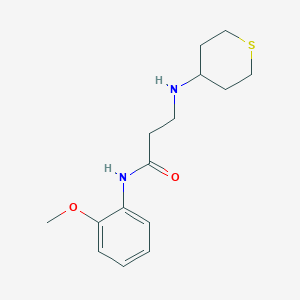
![butyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B3847176.png)
![1-[6-(3,4-dimethylphenoxy)hexyl]-1H-imidazole](/img/structure/B3847180.png)

![3-nitro-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B3847189.png)
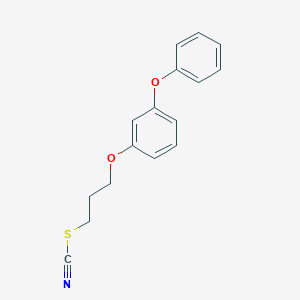

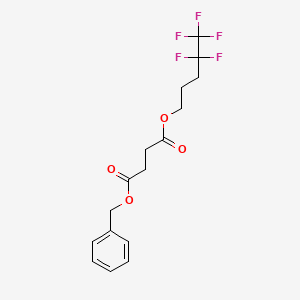
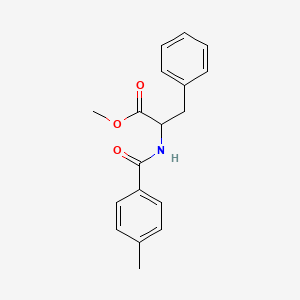
![1-[5-(2-methoxyphenoxy)pentyl]-1H-imidazole](/img/structure/B3847221.png)